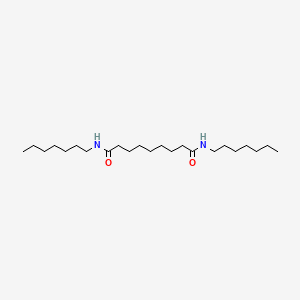![molecular formula C14H12N2S B14813948 2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile](/img/structure/B14813948.png)
2-(Benzo[d]thiazol-2-yl)-2-cyclopentylideneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C14H12N2S 2-(4-aminophenyl)-6-methylbenzothiazole . This organic compound features a benzothiazole ring fused with an aniline moiety. It is a yellow crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzothiazole Synthesis: The synthesis of 2-(4-aminophenyl)-6-methylbenzothiazole typically involves the reaction of benzothiazole derivatives with aniline derivatives.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the nitration of toluene, followed by cyclization and reduction steps.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazoles.
Scientific Research Applications
Chemistry:
Synthesis of Bioactive Compounds: The compound is used as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
Biology:
Fluorescent Probes: It is employed in the development of fluorescent probes for detecting metal ions in biological systems.
Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is investigated for its potential use in developing new antibiotics.
Industry:
Mechanism of Action
The mechanism by which 2-(4-aminophenyl)-6-methylbenzothiazole exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions, forming complexes that can be detected through fluorescence. This property is utilized in the development of sensors and probes .
Comparison with Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the aniline moiety.
6-Methylbenzothiazole: Similar but without the amino group.
Uniqueness:
2-(4-aminophenyl)-6-methylbenzothiazole: is unique due to the presence of both the benzothiazole ring and the aniline moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2-cyclopentylideneacetonitrile |
InChI |
InChI=1S/C14H12N2S/c15-9-11(10-5-1-2-6-10)14-16-12-7-3-4-8-13(12)17-14/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
XCSZMGXTKBJTFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC3=CC=CC=C3S2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methyl-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14813903.png)






